molecular formula C21H16N2O5S B2416855 Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865246-99-7

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2416855
CAS RN: 865246-99-7
M. Wt: 408.43
InChI Key: XQADGJMUQOHEIY-DQRAZIAOSA-N
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Description

The compound “Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate” is a complex organic molecule that contains a coumarin moiety (2-oxochromene) and a benzothiazole moiety . Coumarins are a type of aromatic organic compound and benzothiazoles are heterocyclic aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The coumarin moiety would contribute a 6-membered benzene ring fused to a 5-membered lactone ring, while the benzothiazole moiety would contribute a 6-membered benzene ring fused to a 5-membered ring containing sulfur and nitrogen .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of coumarins and benzothiazoles. For example, coumarins can undergo reactions such as Perkin reaction (condensation with aliphatic aldehydes), Reformatsky reaction (reaction with alpha-haloesters), and Claisen rearrangement .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many coumarin derivatives have been found to exhibit biological activity, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity exhibited by many coumarin and benzothiazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-2-27-18(24)12-23-15-8-4-6-10-17(15)29-21(23)22-19(25)14-11-13-7-3-5-9-16(13)28-20(14)26/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQADGJMUQOHEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

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